N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide
Description
N-(2-{[(2-Chlorophenyl)methyl]amino}ethyl)acetamide is a chloroacetamide derivative characterized by an acetamide core linked to a 2-chlorobenzyl-substituted ethylamine group. This structure confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s synthesis typically involves condensation reactions between chloro-substituted aromatic amines and acetamide precursors under controlled conditions .
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
N-[2-[(2-chlorophenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H15ClN2O/c1-9(15)14-7-6-13-8-10-4-2-3-5-11(10)12/h2-5,13H,6-8H2,1H3,(H,14,15) |
InChI Key |
PUPGIUYLXTXUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide typically involves the reaction of 2-chlorobenzylamine with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide linkage. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products. The final product is typically purified using large-scale chromatographic techniques or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Longer alkoxy chains (e.g., isopentyloxy in 7d) correlate with lower yields, likely due to steric hindrance during synthesis .
- Electron-withdrawing groups (e.g., cyanomethoxy in 7e) reduce yield further (9.8%), suggesting sensitivity to reaction conditions .
- IR spectra consistently show N–H and C=O stretching, confirming the acetamide backbone .
Chloroacetamide Agrochemicals ()
Several chloroacetamides are used as herbicides, differing in aryl and alkyl substituents:
Comparison with Target Compound :
- The target compound lacks the thienyl or diethylphenyl groups seen in agrochemicals, which are critical for herbicidal activity .
Heterocyclic and Sulfonyl Derivatives
Quinazolinylsulfanyl Analog ()
N-[(2-Chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide (CAS 721409-85-4):
- Structure : Incorporates a quinazoline-sulfanyl moiety.
Sulfonyl-Substituted Analog ()
2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide (CAS 339107-72-1):
- Structure : Features a sulfonyl group and dichlorophenyl ring.
- Impact : The sulfonyl group increases acidity (pKa ~1–2) and hydrogen-bonding capacity, altering solubility and target binding .
Crystallographic and Theoretical Insights
Crystal Packing ()
Electronic Properties ()
- CPA (a thienopyridine-oxadiazole analog): Theoretical studies show low HOMO-LUMO gaps (4.2 eV), indicating high reactivity. MESP maps reveal electron-rich regions near the acetamide group, critical for ligand-receptor interactions .
Biological Activity
N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide, commonly known as a derivative of acetamide, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C11H14ClN2O
- Molecular Weight : 228.7 g/mol
The compound features a chlorophenyl group attached to an aminoethyl chain linked to an acetamide moiety, which is pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets through:
- Non-covalent Interactions : These include hydrogen bonding, hydrophobic interactions, and π-π stacking, which facilitate binding to target proteins.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as cyclooxygenases (COX), which are involved in the inflammatory response by mediating the conversion of arachidonic acid into prostaglandins .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound is likely absorbed in the gastrointestinal tract.
- Distribution : It distributes throughout the body, with potential accumulation in specific tissues.
- Metabolism : Primarily metabolized in the liver, leading to various metabolites that may retain or alter biological activity.
- Excretion : Excreted via the kidneys, which is essential for determining dosing regimens.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Bacillus subtilis | 18 | 32 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects are attributed to its ability to inhibit COX enzymes. Research indicates that this compound significantly reduces levels of pro-inflammatory cytokines and mediators such as prostaglandins. The IC50 values against COX-1 and COX-2 enzymes were reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 19.45 ± 0.07 |
| COX-2 | 23.8 ± 0.20 |
These findings highlight its potential use in treating inflammatory conditions .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the efficacy of this compound against clinical isolates of bacteria from patients with urinary tract infections. The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in clinical settings. -
Anti-inflammatory Model :
In a rat model of induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analyses confirmed decreased infiltration of inflammatory cells in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
